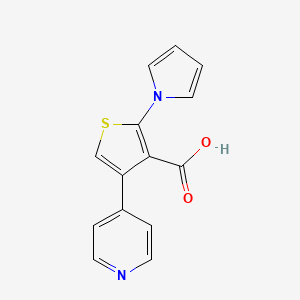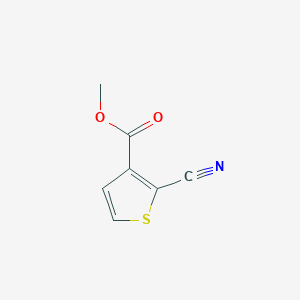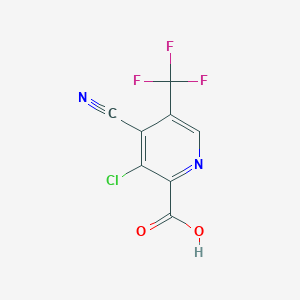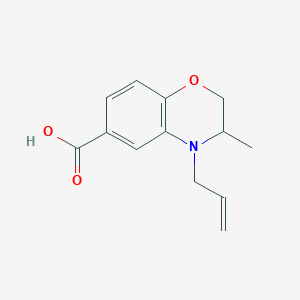
3,4,5-trifluoro-N-propylaniline
Descripción general
Descripción
3,4,5-trifluoro-N-propylaniline (TFPN) is a fluorinated amine compound that is used in a variety of scientific research applications. It has been used in research applications since the late 1990s, and is known to be a useful tool in the study of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Electroactive Polymer Research :
- In the study of electroactive polymers, 2-propylaniline (a related compound to 3,4,5-trifluoro-N-propylaniline) has been electropolymerized in acidic media to produce poly(2-propylaniline) films. These films are soluble in a weakly polar organic solvent in their reduced state and exhibit electroactivity sensitive to the medium's acidity and hydrophobicity (Bidan, Geniés, & Penneau, 1989).
Hydrodenitrogenation Studies :
- Research on the hydrodenitrogenation of quinoline over Mo2N catalysts found that 2-propylaniline (another related compound) forms as an intermediate product. This study reveals insights into reaction mechanisms for nitrogen-containing organic compounds (Lee, Abe, Reimer, & Bell, 1993).
Heteroarylamine Synthesis :
- Research into the synthesis of heteroarylamine compounds, which are crucial in pharmaceutical and agrochemical applications, has explored methods that could potentially be applied to compounds like 3,4,5-trifluoro-N-propylaniline. The study investigated anionic processes and palladium-catalyzed N-arylations to generate 3- or 5-heteroarylamino-1,2,4-triazines (Garnier et al., 2004).
Fluorescence Sensing :
- In the field of analytical chemistry, N-propylaniline functionalized materials have been developed as selective fluorescence sensors. For instance, N-propylaniline functionalized mesoporous silica has shown high selectivity for sensing Hg2+ ions in water, demonstrating its potential in environmental monitoring and analysis (Gomes & Bhaumik, 2015).
Chemical Biology and Drug Delivery :
- In chemical biology, compounds like phenylalanine trifluoroborate (related to 3,4,5-trifluoro-N-propylaniline) have been used in a bioorthogonal chemical system to release drugs from antibody-drug conjugates in mice. This system demonstrates potential applications in targeted drug delivery and controlled drug release (Wang et al., 2020).
Mecanismo De Acción
Target of Action
3,4,5-Trifluoro-N-propylaniline is a chemical compound that belongs to the class of anilines
Mode of Action
For instance, they can undergo direct nucleophilic substitution, where the aniline acts as a nucleophile and reacts with an electrophile . They can also participate in palladium-catalyzed amination, a process that involves the formation of new carbon-nitrogen bonds .
Biochemical Pathways
The specific biochemical pathways affected by 3,4,5-Trifluoro-N-propylaniline are not clearly defined in the available literature. Anilines, in general, are involved in a wide range of biochemical pathways due to their versatile reactivity. They can participate in various organic synthesis reactions, contributing to the formation of complex organic molecules .
Propiedades
IUPAC Name |
3,4,5-trifluoro-N-propylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c1-2-3-13-6-4-7(10)9(12)8(11)5-6/h4-5,13H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDCQBSYHKHCQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=C(C(=C1)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trifluoro-N-propylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3,5-Difluorophenyl){[4-(morpholin-4-ylmethyl)-2-thienyl]methyl}amine](/img/structure/B1392633.png)
![3-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1392634.png)


![1-(4-Fluorobenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione](/img/structure/B1392638.png)
![(3-{[4-(Piperidin-1-ylcarbonyl)piperidin-1-yl]carbonyl}phenyl)amine](/img/structure/B1392640.png)


![8-Chloroimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1392644.png)
![N-[4-(Heptyloxy)benzoyl]glycine](/img/structure/B1392645.png)
![Ethyl [4-chloro-2-(3-chlorophenyl)-6-methylpyrimidin-5-yl]acetate](/img/structure/B1392646.png)

![{3-[4-(3,5-Dimethylphenyl)piperazin-1-yl]propyl}amine](/img/structure/B1392649.png)
